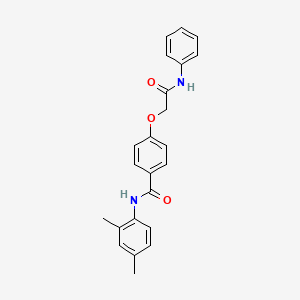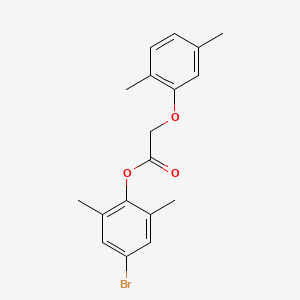
4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide
Overview
Description
4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with an anilino group and an oxoethoxy linkage, making it structurally unique and potentially versatile in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Anilino Intermediate: : The initial step involves the reaction of aniline with an appropriate acylating agent to form the anilino intermediate. This can be achieved using reagents such as acetic anhydride or acetyl chloride under basic conditions.
-
Oxidation to Form the Oxoethoxy Group: : The anilino intermediate is then subjected to oxidation to introduce the oxoethoxy group. This step often employs oxidizing agents like potassium permanganate or chromium trioxide.
-
Coupling with Benzamide: : The final step involves coupling the oxidized intermediate with 2,6-diethylphenylbenzamide. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for studies in areas such as cancer, inflammation, and infectious diseases.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical modifications makes it versatile for creating materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(2-anilino-2-oxoethoxy)-N-(2,6-dimethylphenyl)benzamide: Similar structure but with methyl groups instead of ethyl groups, potentially altering its chemical and biological properties.
4-(2-anilino-2-oxoethoxy)-N-(2,6-diisopropylphenyl)benzamide: Larger isopropyl groups may affect steric interactions and reactivity.
4-(2-anilino-2-oxoethoxy)-N-(2,6-dichlorophenyl)benzamide: Chlorine substituents could introduce different electronic effects and reactivity patterns.
Uniqueness
The uniqueness of 4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets. The presence of diethyl groups may enhance its lipophilicity and membrane permeability, potentially making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-3-18-9-8-10-19(4-2)24(18)27-25(29)20-13-15-22(16-14-20)30-17-23(28)26-21-11-6-5-7-12-21/h5-16H,3-4,17H2,1-2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFIKIDDDKUWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478267.png)
![2-(2-bromo-4-methylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478269.png)
![N-(4-chlorophenyl)-2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetamide](/img/structure/B3478280.png)
![4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B3478281.png)
![4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B3478291.png)
![2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide](/img/structure/B3478294.png)
![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide](/img/structure/B3478307.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B3478315.png)
![N-(2-ethylphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide](/img/structure/B3478317.png)
![N-(4-methylphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide](/img/structure/B3478318.png)
![N-cyclohexyl-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide](/img/structure/B3478323.png)
![4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3478324.png)


